Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)-
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Overview
Description
Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization and bromination. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)- can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry and as a scaffold for drug development.
Imidazo[1,2-a]pyrimidine derivatives: These compounds share similar structural features but may have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-3-14-2-1-4(7(9,10)11)12-6(14)13-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTLKBSMGWWPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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